molecular formula C19H20F2N2O3S B11344254 1-[(4-fluorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B11344254
M. Wt: 394.4 g/mol
InChI Key: CACPJFSFSXTHOC-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl rings and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Methanesulfonylation: The methanesulfonyl group is introduced through sulfonylation reactions using methanesulfonyl chloride.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorophenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as enhanced thermal stability.

    Biological Studies: It is used in studies to understand its interaction with biological targets, which can provide insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The fluorophenyl groups and the piperidine ring play crucial roles in binding to these targets, which may include enzymes or receptors. The methanesulfonyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)benzamide: Shares the fluorophenyl group but lacks the piperidine and methanesulfonyl groups.

    N-(4-fluorophenyl)methanesulfonamide: Contains the methanesulfonyl group but lacks the piperidine ring.

    4-fluorophenylpiperidine: Contains the piperidine ring and fluorophenyl group but lacks the methanesulfonyl group.

Uniqueness

N-(4-fluorophenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both fluorophenyl groups and the methanesulfonyl group enhances its stability and potential bioactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C19H20F2N2O3S

Molecular Weight

394.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H20F2N2O3S/c20-16-3-1-14(2-4-16)13-27(25,26)23-11-9-15(10-12-23)19(24)22-18-7-5-17(21)6-8-18/h1-8,15H,9-13H2,(H,22,24)

InChI Key

CACPJFSFSXTHOC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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